Lapiferine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

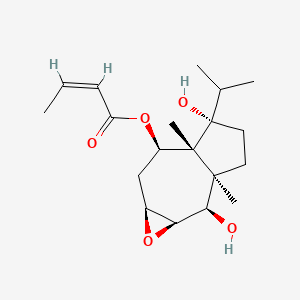

Lapiferine is a chemical compound that belongs to the carotane series. It is an ester isolated from the roots of the plant Ferula lapidosa. The structure and relative configuration of this compound have been established based on spectral characteristics and chemical transformations .

Méthodes De Préparation

Lapiferine is synthesized through the extraction of the roots of Ferula lapidosa. The synthetic route involves isolating the ester from the plant material and then purifying it using various chemical transformations and spectral analysis

Analyse Des Réactions Chimiques

Lapiferine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.

Substitution: In this reaction, one functional group in this compound is replaced by another group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.

Applications De Recherche Scientifique

Lapiferine has several scientific research applications, including:

Chemistry: It is used as a standard in analytical chemistry for various chromatographic techniques.

Biology: this compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore the potential therapeutic uses of this compound in treating various diseases.

Mécanisme D'action

The mechanism of action of lapiferine involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

- Ferulic acid

- Carotane alcohols

- Other esters of the carotane series

Lapiferine stands out due to its unique combination of functional groups and its specific biological activities.

Activité Biologique

Lapiferine, a sesquiterpene compound, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as a sesquiterpene, which are terpenoid compounds consisting of three isoprene units. The molecular formula of this compound is C15H24, and its structure includes a unique arrangement that contributes to its biological activities.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

- Antioxidant Properties : this compound has been noted for its ability to scavenge free radicals, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies reveal that this compound may induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and C. albicans | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokines | |

| Anticancer | Induces apoptosis |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Signaling Pathways : this compound appears to modulate various signaling pathways involved in inflammation and apoptosis. For example, it may inhibit the NF-kB pathway, which is crucial for inflammatory responses.

- Interaction with Cellular Components : this compound interacts with cell membranes and proteins, altering their function and leading to cellular responses such as apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted by Nakamura et al. (2012) evaluated the antimicrobial properties of this compound against clinical strains of S. aureus. The results indicated a significant reduction in bacterial viability when treated with this compound at concentrations as low as 50 µg/mL .

- Anticancer Potential : A recent investigation assessed the effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including Caspase-3 activation .

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

[(1aR,2R,2aR,5S,5aR,6R,7aS)-2,5-dihydroxy-2a,5a-dimethyl-5-propan-2-yl-2,3,4,6,7,7a-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (Z)-but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-6-7-14(20)24-13-10-12-15(23-12)16(21)17(4)8-9-19(22,11(2)3)18(13,17)5/h6-7,11-13,15-16,21-22H,8-10H2,1-5H3/b7-6-/t12-,13+,15-,16-,17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHWIAXMARBYFN-WNFXZRHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC1CC2C(O2)C(C3(C1(C(CC3)(C(C)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)O[C@@H]1C[C@H]2[C@H](O2)[C@@H]([C@]3([C@]1([C@](CC3)(C(C)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.